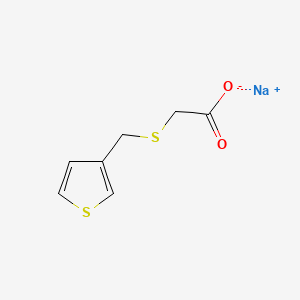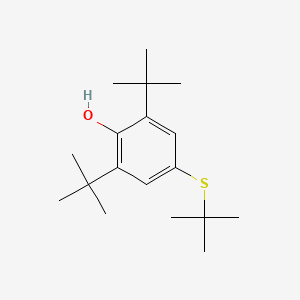
2,2'-Dibromo-1,1'-dimethyl-1,1'-bi(cyclopropane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) is a halogenated cyclopropane derivative. Cyclopropanes are cyclic hydrocarbons where the carbon atoms form a ring. This compound is unique due to the presence of two bromine atoms and two methyl groups attached to the cyclopropane rings, which significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) typically involves the reaction of 3-chloro-2-(chloromethyl)-1-propene with bromoform in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride. The reaction is carried out in a mixture of ethanol and methylene chloride at temperatures between 25°C and 35°C .
Chemical Reactions Analysis
2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced depending on the reagents and conditions used.
Common reagents for these reactions include bases for elimination reactions and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) is used in various scientific research applications:
Biology and Medicine: Its derivatives are studied for potential biological activities and therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) involves its reactivity due to the strained cyclopropane ring and the presence of bromine atoms. The bromine atoms can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) can be compared with other halogenated cyclopropanes, such as:
1,1-Dibromo-2,2-dimethylcyclopropane: Similar in structure but with different substitution patterns.
1,2-Dimethylcyclopropane: Lacks the bromine atoms, resulting in different reactivity and applications.
These comparisons highlight the unique properties of 2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) due to its specific substitution pattern and the presence of bromine atoms.
Properties
CAS No. |
32561-39-0 |
|---|---|
Molecular Formula |
C8H12Br2 |
Molecular Weight |
267.99 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-1-methylcyclopropyl)-1-methylcyclopropane |
InChI |
InChI=1S/C8H12Br2/c1-7(3-5(7)9)8(2)4-6(8)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
DIKZPZXGDHCZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1Br)C2(CC2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















